泊马度胺-C2-NH2

描述

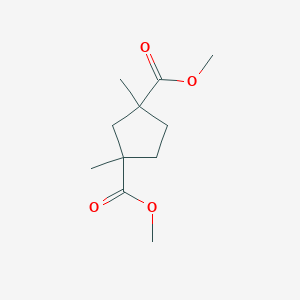

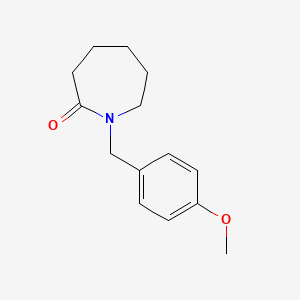

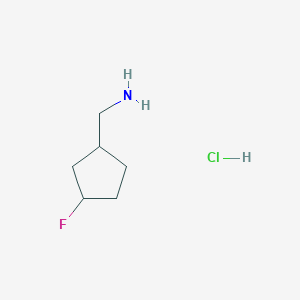

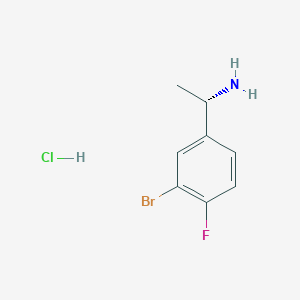

Pomalidomide-C2-NH2 is a Pomalidomide-based cereblon ligand with a linker . It is a useful precursor for the synthesis of PROTAC degraders . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Synthesis Analysis

The synthesis of Pomalidomide involves a continuous 3–4 step flow approach . The immunomodulatory drugs (IMiDs) thalidomide, pomalidomide, and lenalidomide are widely used to treat multiple myeloma . The chemical reactions for synthesizing and isolating API pomalidomide occur in the temperature range from ambient to 80°C .

Molecular Structure Analysis

The chemical formula of Pomalidomide-C2-NH2 is C15H16N4O4 . Its exact mass is 316.12 and its molecular weight is 316.317 .

Chemical Reactions Analysis

The chemical reactions for synthesizing and isolating API pomalidomide occur in the temperature range from ambient to 80°C . A wide range of organic solvents of different polarities are used .

Physical And Chemical Properties Analysis

The structure and polymorphic modification of the active pharmaceutical ingredient (API) pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction . The solubility of the API was determined in aqueous solutions of salts, acids, and bases with different pH values and in a wide range of organic solvents with different polarities at different temperatures .

科学研究应用

作用机制和免疫调节作用

泊马度胺是沙利度胺的类似物,是一种免疫调节剂,具有多种促进其抗骨髓瘤活性的机制。它已被广泛研究用于治疗复发和难治性多发性骨髓瘤的疗效。该药的治疗效果归因于直接和间接作用,包括免疫调节、抑制血管生成以及对骨髓微环境的影响。这些作用导致对骨髓瘤细胞的杀瘤作用和免疫反应的调节 (Sheridan M. Hoy,2017 年; D. Fotiou 等人,2022 年)。

在多发性骨髓瘤中的临床应用

临床试验表明泊马度胺在治疗多发性骨髓瘤方面有效,特别是在接受过两次或两次以上先前治疗后复发或变得难治的患者中。它被批准与地塞米松联合使用,突出了其在为选择性有限的患者群体扩展治疗方案中的作用。该药的药代动力学特性支持单独使用和联合使用,为复发/难治性多发性骨髓瘤患者提供了有价值的治疗选择 (F. Gay 等人,2013 年; N. Bajaj 等人,2014 年)。

与其他疗法的协同作用

泊马度胺在联合治疗中的作用,特别是与地塞米松联合使用,强调了其增强抗骨髓瘤作用的协同潜力。正在进行将泊马度胺与其他抗骨髓瘤药物联合使用的研究,目的是克服克隆耐药并改善患者预后。将其整合到三联和四联方案中为治疗复发/难治性多发性骨髓瘤提供了一种有希望的方法,研究重点是其与新药的免疫调节协同作用 (E. Ocio 等人,2012 年; R. Mina 等人,2016 年)。

作用机制

Target of Action

Pomalidomide-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand . Cereblon is a protein that serves as a primary target for Pomalidomide-C2-NH2 . It plays a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation .

Mode of Action

Pomalidomide-C2-NH2 operates through a mechanism known as Proteolysis-Targeting Chimera (PROTAC). This mechanism involves the tagging of specific proteins for degradation . Pomalidomide-C2-NH2, as a cereblon ligand, binds to its target protein and marks it for degradation . This results in the reduction of the target protein’s levels within the cell .

Biochemical Pathways

The primary biochemical pathway affected by Pomalidomide-C2-NH2 is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By tagging specific proteins for degradation, Pomalidomide-C2-NH2 can influence the levels of these proteins and thereby affect the downstream cellular processes that these proteins are involved in .

Result of Action

The molecular and cellular effects of Pomalidomide-C2-NH2’s action primarily involve the reduction of specific protein levels within the cell . This can have various downstream effects depending on the role of the degraded protein. For instance, Pomalidomide has been shown to inhibit angiogenesis and myeloma cell growth .

Action Environment

The action, efficacy, and stability of Pomalidomide-C2-NH2 can be influenced by various environmental factors. These may include the presence of other proteins or compounds within the cell, the cell’s overall health and status, and external factors such as temperature and pH . .

安全和危害

Pomalidomide-C2-NH2 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is suspected of damaging fertility or the unborn child . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

未来方向

Pomalidomide-C2-NH2 Hydrochloride is a functionalized cereblon ligand for the development of pomalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also active for linker attachment via reductive amination, and a basic building block for the development of a protein degrader library .

属性

IUPAC Name |

4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21/h1-3,10,17H,4-7,16H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIGFEKILOYHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate](/img/structure/B3113525.png)

![4-bromo-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3113608.png)